N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrroloquinoxaline core with sulfonamide and acetamide functionalities, making it a versatile candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Pyrroloquinoxaline Core: This step often starts with the condensation of an appropriate diamine with a diketone or quinoxaline derivative under acidic or basic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, typically in the presence of a base like pyridine or triethylamine.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide exerts its effects depends on its target:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-{[2-amino-1-(4-phenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide: Lacks the ethyl group, affecting its chemical properties and biological activity.
Uniqueness
N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide is unique due to the presence of the ethyl group, which can influence its lipophilicity, binding affinity, and overall biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C26H23N5O3S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[4-[2-amino-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxalin-3-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C26H23N5O3S/c1-3-17-8-12-19(13-9-17)31-25(27)24(23-26(31)30-22-7-5-4-6-21(22)29-23)35(33,34)20-14-10-18(11-15-20)28-16(2)32/h4-15H,3,27H2,1-2H3,(H,28,32) |
InChI Key |
AREXOVQUOCYQKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)NC(=O)C)N |
Origin of Product |
United States |
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